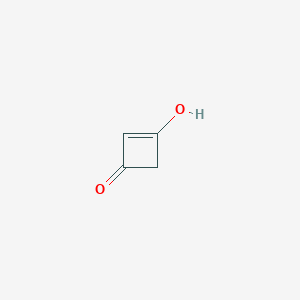

3-Hydroxycyclobut-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

78675-98-6 |

|---|---|

Molecular Formula |

C4H4O2 |

Molecular Weight |

84.07 g/mol |

IUPAC Name |

3-hydroxycyclobut-2-en-1-one |

InChI |

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1,5H,2H2 |

InChI Key |

IHXWECHPYNPJRR-UHFFFAOYSA-N |

SMILES |

C1C(=CC1=O)O |

Canonical SMILES |

C1C(=CC1=O)O |

Synonyms |

squaraine |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Hydroxycyclobut 2 En 1 One

Classical and Contemporary Approaches to 3-Hydroxycyclobut-2-en-1-one Synthesis

The synthesis of the this compound core structure has been approached from several perspectives, primarily utilizing squaric acid as a readily available starting material, but also exploring alternative precursors to improve efficiency and circumvent the use of expensive reagents.

Synthesis from Squaric Acid and its Derivatives

Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its esters are versatile and widely used precursors for the synthesis of this compound analogues. semanticscholar.orgopenmedscience.com The strained cyclobutene (B1205218) framework and multiple functional groups of squaric acid derivatives allow for a variety of chemical transformations. semanticscholar.org Nucleophilic addition to one of the carbonyl groups of squaric acid is a common strategy, leading to the formation of 4-hydroxycyclobutenones which can serve as key intermediates. semanticscholar.org

A prevalent method involves the reaction of dialkyl squarates, such as diethyl squarate or di-isopropyl squarate, with organometallic reagents like Grignard reagents. openmedscience.com These reactions can proceed via a 1,4-addition process to yield mono- or dialkyl cyclobutenedione derivatives. openmedscience.com For instance, the reaction of methylmagnesium bromide with diethyl squarate was utilized in the synthesis of methylmoniliformin (3-hydroxy-4-methylcyclobut-3-ene-1,2-dione). openmedscience.com However, the yields of these reactions can be diminished by the competing formation of 1,2-addition products and over-addition of the Grignard reagent. openmedscience.com

Similarly, unsymmetrically substituted derivatives, such as 3-amino-4-hydroxy-3-cyclobutene-1,2-diones, can be prepared through the reaction of diethyl squarate with various nucleophiles, including amines. researchgate.net The sequential substitution of the ethoxy groups in diethyl squarate allows for controlled synthesis of these derivatives. researchgate.net

Table 1: Synthesis of 3-Alkyl-4-alkoxy-3-cyclobutene-1,2-diones from Dialkyl Squarates and Grignard Reagents

Illustrates the addition of Grignard reagents to di-propyl squarate, leading to various products. The formation of 1,2- and 1,4-addition products, as well as over-addition, can affect the yield of the desired compound. openmedscience.com

| Dialkyl Squarate | Grignard Reagent | Primary Product Type | Observed Yield Range | Reference |

|---|---|---|---|---|

| Di-propyl squarate | Alkylmagnesium bromide | 1,4-Addition (3-alkyl-4-alkoxy) | 2% to 65% | openmedscience.com |

| Diethyl squarate | Methylmagnesium bromide | 1,4-Addition (Methylmoniliformin) | Not specified | openmedscience.com |

Alternative Precursors and Convergent Synthetic Routes

To overcome some of the limitations associated with squaric acid, such as its cost and solubility issues, alternative synthetic routes have been developed. researchgate.netcdnsciencepub.com A notable strategy involves the [2+2] cycloaddition of a ketene (B1206846) with an electron-rich olefin, bypassing the need for squaric acid entirely. cdnsciencepub.com

Another alternative involves using different cyclobutane (B1203170) precursors. For example, 2-hydroxycyclobutanone has been used as an electrophilic reagent in a reaction with (1-methyl-1H-indol-2-yl)lithium to generate a cyclobutane-1,2-diol (B3392435) derivative, which can be further oxidized to a 1,4-dicarbonyl compound. acs.org

Table 2: Comparison of Synthetic Routes to a Squaraine Precursor

| Synthetic Strategy | Key Reaction | Reported Overall Yield | Reference |

|---|---|---|---|

| Classical Approach | Arylation of a squaric acid derivative | 8.5% to 24% | cdnsciencepub.com |

| Alternative Approach | [2+2] Cycloaddition - Reductive Alkylation | 41% | cdnsciencepub.com |

Advanced Methodologies for Functionalized this compound Derivatives

The development of advanced synthetic methods allows for precise control over the structure of functionalized this compound derivatives, enabling the creation of molecules with specific properties. Key to this is the control of regioselectivity and stereoselectivity during the synthesis.

Regioselective and Stereoselective Synthetic Pathways

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. In the synthesis of substituted cyclobutenones, controlling which carbonyl or enol group reacts is paramount. The development of regioselective methods often involves careful selection of reagents, catalysts, and reaction conditions. nih.govmdpi.com For instance, in syntheses of other heterocyclic systems, regioselectivity has been confirmed through detailed studies including controlled experiments and density functional theory (DFT). nih.gov The reaction between β-enamino ketoester precursors and hydroxylamine (B1172632) can lead to two different isomeric 1,2-oxazoles, demonstrating the importance of controlling the reaction pathway. beilstein-journals.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is equally important, particularly for creating chiral molecules. While the core this compound is planar, the introduction of substituents can create stereocenters. Stereoselective syntheses often employ chiral auxiliaries, organocatalysts, or metal catalysts to control the three-dimensional arrangement of atoms. mdpi.comrsc.org For example, ultrasound irradiation has been used to promote the stereoselective synthesis of chalcone (B49325) derivatives, yielding exclusively the trans (E) isomer. semanticscholar.org Similarly, highly diastereoselective Mannich-type reactions have been used to create amino diketone derivatives, which are precursors to bicyclic alkaloids. mdpi.com

Table 3: Examples of Regio- and Stereoselective Synthetic Strategies

Illustrates various strategies used to achieve selectivity in the synthesis of complex organic molecules, principles which are applicable to the synthesis of functionalized this compound derivatives.

| Reaction Type | Selectivity Achieved | Methodology | Reference |

|---|---|---|---|

| One-pot multicomponent reaction | Regioselective | In(OTf)3 catalyst in ethanol (B145695) under reflux. | nih.gov |

| Intramolecular Mannich cyclization | Stereospecific | L-proline organocatalysis. | mdpi.com |

| Claisen-Schmidt condensation | Stereoselective (E-isomer) | Ultrasound irradiation at ambient temperature. | semanticscholar.org |

| Cyclopropanation | Diastereoselective | Phase-transfer catalysis with benzyl (B1604629) triethylammonium (B8662869) chloride. | rsc.org |

Mechanistic Considerations in Novel Synthesis Development

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methodologies. Mechanistic studies allow chemists to rationalize reaction outcomes, optimize conditions, and design more efficient and selective pathways.

For reactions involving cyclobutenedione scaffolds, mechanistic investigations have provided crucial insights. For example, in a manganese(III)-based oxidative ring-expansion of 4-hydroxycyclobutenones, the proposed mechanism involves the initial formation of an alkoxy-Mn(III) complex through a ligand-exchange reaction. semanticscholar.org The subsequent steps that lead to either dimeric or monomeric products depend on the reaction concentration and the formation of a dialkoxy-Mn(III) complex. semanticscholar.org

In modern organic synthesis, computational methods, particularly DFT calculations, are frequently integrated with experimental studies. researchgate.netrsc.org This synergy was used to elucidate the mechanism of a nickel-catalyzed enantioselective [3+2] annulation, revealing an unusual endo-type insertion and identifying a three-coordinate Ni(0) olefin complex as the catalyst's resting state. rsc.org Similarly, the combination of NMR analysis, deuterium (B1214612) labeling, and DFT calculations has been used to explain the regio- and stereochemical outcomes of vinylation reactions using hypervalent iodine reagents. diva-portal.org These detailed studies are indispensable for transforming serendipitous discoveries into rational and predictable synthetic methods.

Table 4: Mechanistic Investigation Techniques in Modern Synthesis

Summarizes various experimental and computational techniques employed to elucidate reaction mechanisms, leading to the development of novel synthetic methods.

| Reaction Studied | Techniques Employed | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Mn(III)-based oxidative ring-expansion | Product analysis under varied conditions | Formation of an essential alkoxy-Mn(III) intermediate complex. | semanticscholar.org |

| Ni-catalyzed enantioselective [3+2] annulation | Integrated experimental and DFT studies | Identification of the catalyst resting state and a key allyl–Ni(II) intermediate. | rsc.org |

| Electrophilic arene borylation | Combined experimental and computational study | Identification of borenium cations as key electrophiles and multiple amine-dependent pathways. | nih.gov |

| Electrophilic vinylation with VBX reagents | NMR analysis, deuterium labelling, DFT calculations | Rationalization of observed regio- and stereochemical outcomes. | diva-portal.org |

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 3 Hydroxycyclobut 2 En 1 One

Fundamental Reaction Pathways and Transformations

The reactivity of 3-Hydroxycyclobut-2-en-1-one is governed by the interplay of its key functional groups: a ketone, an enol, and a strained four-membered ring. These features dictate its susceptibility to various transformations.

Nucleophilic Addition and Substitution Reactions on the Cyclobutenone Core

The carbonyl group and the double bond in the cyclobutenone ring are primary sites for nucleophilic attack. Nucleophilic addition to the carbonyl carbon is a common reaction pathway for aldehydes and ketones. libretexts.org In this process, an electron-rich nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol.

Similarly, nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the substrate molecule. wikipedia.org While less common for simple ketones, the strained nature of the cyclobutenone ring can influence its susceptibility to such reactions. The presence of the hydroxyl group can also modulate the reactivity of the carbonyl, potentially participating in intramolecular processes or influencing the regioselectivity of nucleophilic attack.

Electrophilic Transformations and Aromaticity Considerations

The enol tautomer of this compound presents sites for electrophilic attack. The π-electrons of the double bond can act as a nucleophile, reacting with various electrophiles. egrassbcollege.ac.in A key consideration in the chemistry of cyclobutene (B1205218) derivatives is the concept of aromaticity and anti-aromaticity in the context of the four-membered ring. A planar, cyclic, conjugated system with 4n π electrons is considered anti-aromatic and is destabilized, whereas one with 4n+2 π electrons is aromatic and stabilized. The potential formation of a cyclobutadienyl dication (aromatic, 2 π electrons) or dianion (aromatic, 6 π electrons) upon reaction could be a driving force for certain electrophilic or nucleophilic transformations, although the high ring strain makes the formation of a planar cyclobutadiene (B73232) system challenging.

Pericyclic Reactions and Rearrangements Involving the Four-Membered Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. amazonaws.commsu.edu The four-membered ring of this compound can participate in various pericyclic reactions, including electrocyclic reactions and cycloadditions. numberanalytics.comuniurb.it

Electrocyclic Reactions: These involve the concerted formation or breaking of a ring system. uniurb.it For instance, the four-membered ring could undergo thermal or photochemical ring-opening to form a substituted vinylketene. The stereochemistry of these reactions (conrotatory or disrotatory) is dictated by the number of π electrons and the reaction conditions (thermal or photochemical), in accordance with the Woodward-Hoffmann rules. msu.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. uniurb.it While less common for the parent cyclobutenone, substituted derivatives could undergo such rearrangements.

Cycloaddition Reactions: The double bond within the cyclobutenone ring can act as a dienophile or a dipolarophile in cycloaddition reactions, reacting with dienes or 1,3-dipoles to form larger ring systems. amazonaws.com

Ring strain in the four-membered ring can be a significant driving force for rearrangements that lead to more stable, less strained structures. For example, acid- or base-catalyzed rearrangements could lead to the formation of five- or six-membered rings.

Elucidation of Reactive Intermediates in this compound Chemistry

Understanding the mechanisms of the reactions of this compound requires the identification and characterization of short-lived, high-energy reactive intermediates. wikipedia.org These transient species are often not directly observable under normal reaction conditions but their existence can be inferred through various techniques. wikipedia.org

Spectroscopic Probing and Detection of Transient Species

Advanced spectroscopic techniques are crucial for detecting and characterizing reactive intermediates. beilstein-journals.org

Matrix Isolation Spectroscopy: This technique involves trapping reactive species in an inert gas matrix at very low temperatures, allowing for their spectroscopic study (e.g., by IR or UV-Vis spectroscopy) without decomposition.

Laser Flash Photolysis: This time-resolved technique allows for the generation of transient species via a short laser pulse and their subsequent monitoring by absorption or fluorescence spectroscopy on a very fast timescale. beilstein-journals.org

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction mixture. nih.govethz.ch Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. nih.gov

| Spectroscopic Technique | Information Gained on Reactive Intermediates | Timescale |

| Matrix Isolation Spectroscopy | Vibrational and electronic structure | Minutes to hours (stable at low temp) |

| Laser Flash Photolysis | Electronic absorption spectra, kinetics of decay | Nanoseconds to milliseconds |

| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio, molecular formula | Milliseconds to seconds |

Computational Prediction and Characterization of Intermediates

Computational chemistry provides a powerful tool for predicting the structures, energies, and spectroscopic properties of potential reactive intermediates. escholarship.orgnih.gov

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules, allowing for the prediction of geometries, vibrational frequencies (for comparison with IR spectra), and reaction pathways.

Ab Initio Molecular Dynamics (AIMD): These simulations can model the time evolution of a reacting system, providing insights into reaction dynamics and the formation and fate of transient species. escholarship.org

By combining experimental and computational approaches, a more complete picture of the reaction mechanisms involving this compound can be developed. Computational studies can help to rationalize experimental observations and predict the existence of novel, yet-to-be-observed intermediates. escholarship.org

Catalytic Processes Involving this compound and its Derivatives

The strained four-membered ring and the presence of multiple functional groups make this compound and its derivatives versatile substrates and building blocks in a variety of catalytic transformations. These processes, spanning organocatalysis, metal-catalysis, and biocatalysis, offer efficient pathways to complex and biologically relevant molecules.

Organocatalysis

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of cyclobutenedione derivatives. These metal-free catalytic systems have been successfully applied in several key reaction types.

One notable application is the aldol (B89426) condensation of substituted cyclobutenediones with aldehydes. Research has demonstrated that pyrrolidine (B122466) can act as an effective organocatalyst for this transformation. For instance, the condensation of 3-methyl-4-phenylcyclobutene-1,2-dione with various aldehydes in the presence of a catalytic amount of pyrrolidine (20 mol%) in methanol (B129727) at room temperature affords alkenyl-substituted cyclobutenediones in high yields (70–91%). organic-chemistry.org The proposed mechanism involves the formation of a dienolate intermediate from the cyclobutenedione, which then reacts with an iminium ion generated from the aldehyde and pyrrolidine. organic-chemistry.org

Another significant area is the asymmetric Michael addition to symmetric unsaturated 1,4-diketones, including derivatives that can be conceptually related to cyclobutenediones. Chiral bifunctional organocatalysts, such as thiourea (B124793) and squaramide derivatives incorporating Cinchona alkaloids, have been shown to effectively catalyze the addition of malonates. researchgate.net These reactions proceed with high yields (up to 98%) and enantioselectivities (up to 93% ee), providing a method for the desymmetrization of the diketone substrates. researchgate.net The catalysts operate through non-covalent interactions, utilizing hydrogen bonding to activate the substrate and control the stereochemical outcome. researchgate.net

Squaramides, which are derivatives of squaric acid (3,4-dihydroxycyclobut-2-en-1-one), are themselves a prominent class of hydrogen-bonding organocatalysts. nih.govuchicago.edu Their catalytic activity stems from the acidic N-H protons of the squaramide moiety, which can activate electrophiles through hydrogen bonding. nih.gov

Table 1: Organocatalytic Reactions of Cyclobutenedione Derivatives

| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Type | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 3-Methyl-4-phenylcyclobutene-1,2-dione | Benzaldehyde | Pyrrolidine (20 mol%) | MeOH | 25 | 88 | N/A | Alkenyl cyclobutenedione | organic-chemistry.org |

| 2 | 3-Methyl-4-phenylcyclobutene-1,2-dione | 4-Nitrobenzaldehyde | Pyrrolidine (20 mol%) | MeOH | 25 | 91 | N/A | Alkenyl cyclobutenedione | organic-chemistry.org |

| 3 | 3-Methyl-4-phenylcyclobutene-1,2-dione | 2-Naphthaldehyde | Pyrrolidine (20 mol%) | MeOH | 25 | 85 | N/A | Alkenyl cyclobutenedione | organic-chemistry.org |

| 4 | (E)-1,4-diphenylbut-2-ene-1,4-dione | Dimethyl malonate | Thiourea VI | Toluene | -20 | 95 | 85 | Michael adduct | researchgate.net |

| 5 | (E)-1,4-di(p-tolyl)but-2-ene-1,4-dione | Dimethyl malonate | Squaramide IX | Toluene | -20 | 98 | 93 | Michael adduct | researchgate.net |

Metal-Catalysis

Transition metal catalysis provides a diverse set of tools for the transformation of cyclobutenediones, often involving C-C bond activation, cross-coupling, and asymmetric hydrogenation.

Rhodium- and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The asymmetric reduction of cyclobutenediones has been achieved with high efficiency and stereoselectivity using Noyori-Ikariya type ruthenium and rhodium catalysts. The outcome of these reactions is highly dependent on the substrate's substitution pattern and the reaction conditions. researchgate.net For example, the ATH of 4-aryl-3-alkylcyclobutenediones using a ruthenium catalyst and formic acid/triethylamine (HCOOH/Et₃N) as the hydrogen source leads to a regioselective conjugate reduction, affording chiral cyclobutenones with excellent enantioselectivity (up to 95% ee). acs.org

Under slightly modified conditions with a higher catalyst loading, a successive reduction of the remaining carbonyl groups can occur, leading to the formation of cis-tetrasubstituted cyclobutanediols with high diastereoselectivity and enantioselectivity. acs.org Furthermore, when the substrate contains two aryl groups, the reaction can yield chiral cyclobutenediols. acs.org This methodology allows for the selective synthesis of three distinct types of chiral four-membered ring products from a single class of starting material. acs.org

Table 2: Asymmetric Transfer Hydrogenation of Cyclobutenediones

| Entry | Substrate | Catalyst | Conditions | Product Type | Yield (%) | Stereoselectivity | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 4-phenyl-3-methylcyclobutenedione | (R,R)-G (1.5 mol%) | HCOOH/TMEDA, CH₃CN, 25 °C | Cyclobutenone | 92 | 95% ee | acs.org |

| 2 | 4-(4-bromophenyl)-3-methylcyclobutenedione | (R,R)-G (1.5 mol%) | HCOOH/TMEDA, CH₃CN, 25 °C | Cyclobutenone | 93 | 94% ee | acs.org |

| 3 | 4-phenyl-3-methylcyclobutenedione | (R,R)-G (3 mol%) | HCOOH/Et₃N, CH₃CN, 40 °C | cis-Cyclobutanediol | 81 | >20:1 dr, 98% ee | acs.org |

| 4 | 4-phenyl-3-ethylcyclobutenedione | (R,R)-G (3 mol%) | HCOOH/Et₃N, CH₃CN, 40 °C | cis-Cyclobutanediol | 85 | >20:1 dr, 98% ee | acs.org |

| 5 | 4-(naphthalen-2-yl)-3-phenylcyclobutenedione | (R,R)-G (3 mol%) | HCOOH/Et₃N, CH₃CN, 40 °C | Cyclobutenediol | 83 | 98% ee | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are effective for C-C bond formation using cyclobutenedione derivatives. The Liebeskind-Srogl cross-coupling reaction, for instance, allows for the synthesis of substituted cyclobutenediones under mild, neutral conditions. researchgate.net This reaction involves the coupling of a thioester with an organostannane, often with a copper(I) co-catalyst. Similarly, Stille and Suzuki cross-coupling reactions have been employed to prepare dithienyl-substituted cyclobutenediones from the corresponding precursors. researchgate.net

Rhodium-Catalyzed C-C Bond Activation: The strained C-C bonds within the cyclobutenedione ring are susceptible to activation by transition metals like rhodium. This has been exploited in decarbonylative coupling reactions. nih.gov For example, rhodium complexes can catalyze the [5+2-1] transformation between isatins (which contain a five-membered ring ketone) and alkynes, a reaction that shares mechanistic principles with the activation of four-membered ring ketones. nih.gov Ruthenium catalysts have also been shown to promote the coupling of cyclobutenediones with alkenes, involving C-C bond cleavage to form cyclopentenones. acs.org

Biocatalysis

Biocatalysis offers a green and highly selective alternative for the transformation of cyclobutenedione derivatives. Enzymes, particularly reductases, can operate under mild conditions and exhibit exquisite stereocontrol.

Ene-Reductase Catalyzed Reduction: The enantioselective reduction of cyclobutenones to produce optically active cyclobutanones has been successfully demonstrated using ene-reductases (EREDs). researchgate.net Whole-cell systems overexpressing EREDs from the Seqenzym collection have been used to reduce a range of 4-aryl-substituted cyclobutenones. These biocatalytic reductions typically proceed with high yields and excellent enantioselectivities, producing trans-cyclobutanones with enantiomeric excesses up to 99%. researchgate.net The reaction utilizes a glucose-based cofactor regeneration system, making it a sustainable process. researchgate.net

Table 3: Ene-Reductase Catalyzed Reduction of Cyclobutenones

| Entry | Substrate (4-Aryl-2-phenylcyclobutenone) | Enzyme | Co-substrate | Yield (%) | ee (%) | Configuration | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Aryl = Phenyl | ERED-129 | Glucose | 87 | >99 | (1S,2S,4S) | researchgate.net |

| 2 | Aryl = 4-Chlorophenyl | ERED-129 | Glucose | 80 | >99 | (1S,2S,4S) | researchgate.net |

| 3 | Aryl = 4-Methoxyphenyl | ERED-129 | Glucose | 75 | >99 | (1S,2S,4S) | researchgate.net |

| 4 | Aryl = 2-Naphthyl | ERED-129 | Glucose | 82 | >99 | (1S,2S,4S) | researchgate.net |

| 5 | Aryl = 2-Thienyl | ERED-129 | Glucose | 65 | 98 | (1S,2S,4S) | researchgate.net |

While the promiscuous activities of other enzyme classes like lipases have been explored for various C-C bond-forming reactions, specific applications involving this compound or its direct derivatives are less commonly reported compared to reductases. cnr.it However, the broad utility of enzymes in organic synthesis suggests potential for future developments in this area. nih.gov

Tautomerism and Electronic Structure of 3 Hydroxycyclobut 2 En 1 One

The phenomenon of tautomerism, the interconversion of structural isomers, is central to understanding the chemical reactivity and stability of 3-Hydroxycyclobut-2-en-1-one. numberanalytics.com This section delves into the keto-enol tautomeric equilibrium and the factors that influence it.

Keto-Enol Tautomerism and Equilibria.masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comresearchgate.netijarset.comthermofisher.com

This compound, also known as moniliformin (B1676711), exists in a dynamic equilibrium between its keto and enol forms. libretexts.org This keto-enol tautomerism is a fundamental concept in organic chemistry, where a proton and a double bond shift their positions, leading to two or more interconvertible isomers. numberanalytics.commasterorganicchemistry.com The equilibrium between these forms is not static and can be influenced by various factors. numberanalytics.com

Experimental Investigations of Tautomeric Forms.masterorganicchemistry.commasterorganicchemistry.com

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and UV-vis spectroscopy are instrumental in studying and quantifying the keto-enol tautomeric equilibrium in solution. acs.org For instance, 1H NMR spectroscopy allows for the direct measurement of the different tautomeric forms present at equilibrium. thermofisher.com Studies on related β-dicarbonyl compounds have shown that the enol form can be significantly stabilized by intramolecular hydrogen bonding. thermofisher.com In the case of this compound, the enol form is the predominant species in many conditions due to the stability it gains.

Influence of Substituents and Solvent Effects on Tautomeric Preferences.masterorganicchemistry.comresearchgate.netthermofisher.com

The position of the tautomeric equilibrium is sensitive to both the substituents attached to the cyclobutene (B1205218) ring and the nature of the solvent. numberanalytics.comirb.hr

Substituent Effects: The electronic nature of substituents can significantly alter the relative stability of the keto and enol tautomers. numberanalytics.com Electron-withdrawing groups can stabilize the enolate intermediate, thereby influencing the equilibrium. For example, studies on substituted 1,3,5-trihydroxybenzenes have shown that electron-withdrawing methylsulfonato groups can destabilize the keto tautomer relative to the enol form. rsc.org Conversely, bulky substituents can introduce steric hindrance, which may destabilize the enol form. thermofisher.com

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. numberanalytics.comirb.hr Polar solvents can stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding. irb.hr In contrast, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com For example, studies on acetoacetic acid have shown that the percentage of the enol tautomer is significantly higher in non-polar solvents like carbon tetrachloride compared to polar solvents like water. masterorganicchemistry.com The equilibrium position in some systems has been shown to have a linear correlation with the solvent's hydrogen bond acceptor strength. acs.org

Theoretical and Computational Analyses of Electronic Structure.masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comresearchgate.netthermofisher.comscribd.com

Theoretical and computational methods provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives.

Quantum Chemical Calculations of Stability and Energetics.masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comresearchgate.net

Quantum chemical calculations, such as those using density functional theory (DFT), are powerful tools for investigating the relative stabilities and energetic properties of tautomers. nih.govmdpi.commdpi.comscispace.com These calculations can predict the heats of formation and determine which tautomer is thermodynamically favored under specific conditions. acs.org For instance, theoretical predictions for ketene (B1206846) dimers indicated that diketene (B1670635) is thermodynamically favored over cyclobutane-1,3-dione (B95015) and its enol tautomer, 3-hydroxycyclobut-2-enone, suggesting the latter is the least stable dimer, though its detection in solution might be due to solvent effects. acs.org Such calculations can also model the transition states and activation barriers for the interconversion between tautomers. irb.hr

| Computational Method | Basis Set | Focus of Study | Key Findings |

| Density Functional Theory (DFT) | B3LYP/6-311G** | Structural and electronic properties of chalcone (B49325) derivatives | High chemical reactivity, identification of electron donor spots and active sites for electrophilic attack. mdpi.com |

| CBS-Q multilevel procedure | Not specified | Thermochemical properties of ketene dimers | Diketene is thermodynamically favored over 3-hydroxycyclobut-2-enone. acs.org |

| Semiempirical and DFT | Not specified | Tautomeric equilibria in β-triketones | Calculation of structures, stabilities, transition-state structures, and barrier heights. irb.hr |

Aromaticity and Antiaromaticity in Cyclobutenone Systems.numberanalytics.com

The concepts of aromaticity and antiaromaticity are crucial for understanding the stability and reactivity of cyclic conjugated systems. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com Aromatic compounds, which follow Hückel's rule (4n+2 π electrons), are unusually stable, while antiaromatic compounds (4n π electrons) are unusually unstable. masterorganicchemistry.commasterorganicchemistry.com

The four-membered ring of cyclobutadiene (B73232) is the classic example of an antiaromatic system with 4 π electrons, making it highly unstable. sonar.ch However, the cyclobutadiene dianion, with 6 π electrons, is considered aromatic. masterorganicchemistry.com In the context of this compound, the cyclobutene ring itself is not aromatic. However, the electronic structure and stability of the enol form can be influenced by principles related to aromaticity. The delocalization of π electrons in the enol form contributes to its stability.

Bonding Analysis and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. ijarset.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. google.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ijarset.com A smaller HOMO-LUMO gap suggests higher reactivity. ijarset.com

Quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω) can be calculated from the HOMO and LUMO energies to describe the chemical behavior of a molecule. mdpi.com For example, a higher electronegativity value indicates a better electron acceptor. ijarset.com These computational tools allow for a detailed analysis of the bonding and electronic characteristics of this compound, providing insights into its reactivity with other chemical species.

Structure Reactivity Relationships and Rational Design Principles

Correlation of Structural Features with Reactivity Profiles

The reactivity of the 3-hydroxycyclobut-2-en-1-one core is profoundly influenced by the nature of the substituents attached to its four-membered ring. These substituents can alter the electron density distribution and steric environment of the molecule, thereby dictating the rate and outcome of chemical reactions.

The electronic effects of substituents are a primary determinant of the reactivity of the cyclobutenedione ring. lasalle.edu These effects can be broadly categorized as inductive and resonance effects, which modulate the electrophilicity of the ring carbons and the nucleophilicity of the oxygen atoms. libretexts.org

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the ring, such as nitro (-NO2) or cyano (-CN) groups, increase the partial positive charge on the ring's carbon atoms. researchgate.netnumberanalytics.com This enhanced electrophilicity makes the ring more susceptible to attack by nucleophiles. For instance, computational studies on related cyclobutenones have shown that EWGs like the cyano group result in the lowest activation barriers for Diels-Alder reactions. researchgate.net In a study on the ring-closure of bisketenes to form cyclobutenediones, an aryloxy group with a strong electron-withdrawing nitro substituent (4-O2NC6H4O) resulted in the slowest reaction rate, indicating that the electron-poor nature of the substituent stabilized the bisketene relative to the cyclobutenedione. acs.orgresearchgate.net

Steric Effects: The physical size of substituents can also play a critical role in reactivity. numberanalytics.com Bulky groups can physically block or hinder the approach of a reactant to a specific site on the molecule, a phenomenon known as steric hindrance. libretexts.orgnumberanalytics.com For example, in electrophilic aromatic substitution, a bulky alkyl group tends to direct incoming reactants to the para position rather than the sterically crowded ortho position. numberanalytics.com While specific studies on this compound are limited, this general principle suggests that large substituents on the ring would similarly direct nucleophilic attack to the less hindered carbon positions.

| Substituent Type | Electronic Effect | Impact on Ring Electrophilicity | Predicted Effect on Reactivity with Nucleophiles | Example Group |

|---|---|---|---|---|

| Electron-Withdrawing | Inductive and/or Resonance Withdrawal | Increases | Increases rate of attack | -NO2, -CN |

| Electron-Donating | Inductive and/or Resonance Donation | Decreases | Decreases overall rate but can activate specific sites | -OCH3, -NH2 |

| Sterically Bulky | Physical obstruction | No direct electronic effect | Hinders attack at adjacent positions | -C(CH3)3 |

Quantitative Structure-Reactivity Relationship (QSRR) models aim to mathematically correlate the chemical structure of a series of compounds with their observed reactivity. While specific QSRR studies on this compound are not extensively documented, the methodologies are widely applied to its derivatives, particularly in the field of medicinal chemistry where it is often a Quantitative Structure-Activity Relationship (QSAR). researchgate.net

These computational approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop 3D-QSAR models. researchgate.net Such models can provide predictive insights into how modifying a substituent will affect the biological activity or chemical reactivity of the molecule. For instance, a study on a series of thienopyridine derivatives successfully used CoMFA and CoMSIA to build a predictive model of their biological activity. researchgate.net A similar approach could be applied to a library of this compound derivatives to quantify the impact of steric and electrostatic fields on their reactivity, guiding the synthesis of new compounds with desired properties.

Furthermore, a study on the ring closure of various aryloxy-substituted bisketenes to form cyclobutenediones found an excellent linear correlation between the logarithm of the observed rate constants (log k) and the Hammett σp constants of the aryl substituents, demonstrating a clear quantitative relationship between the electronic effect of the substituent and the reaction rate. acs.orgresearchgate.net

Impact of Substituent Electronic and Steric Effects

Rational Design Strategies for Tailored this compound Derivatives

The unique, rigid, and functionalizable scaffold of this compound and its close analog, squaric acid, makes it an attractive building block for the rational design of molecules with specific functions. openmedscience.commdpi.com Chemists have employed several strategies to tailor these derivatives for applications ranging from medicinal chemistry to materials science.

One of the most prominent strategies is the use of the squaric acid moiety as a bioisostere —a chemical group that can replace another functional group in a biologically active molecule without significantly altering its essential biological activity. researchgate.netnih.gov The squaric acid core, with its defined geometry and capacity for hydrogen bonding, can effectively mimic functional groups like carboxylates, amides, or phosphates. openmedscience.comresearchgate.netuwaterloo.ca This strategy is a cornerstone of rational drug design, allowing for the modification of a drug's properties while maintaining its interaction with a biological target. openmedscience.com

Another key design strategy involves the sequential and controlled functionalization of the cyclobutenedione ring . The hydroxyl groups of squaric acid can be transformed into excellent leaving groups (e.g., by conversion to esters or chlorides). openmedscience.commdpi.com This allows for a stepwise reaction with different nucleophiles, enabling the rational construction of highly substituted and unsymmetrical derivatives that would be difficult to synthesize otherwise. mdpi.com

A clear example of rational design is the development of selective thyroid hormone receptor β (TR-β) ligands . researchgate.netnih.gov Researchers designed and synthesized a derivative, 3-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)-phenylamino]-4-hydroxycyclobut-3-ene-1,2-dione, by attaching a specific pharmacophore to the this compound core. researchgate.netnih.gov This tailored molecule demonstrated selectivity for the TR-β isoform, highlighting how the core scaffold can be decorated to achieve specific biological targeting. researchgate.netnih.gov

| Design Strategy | Principle | Intended Outcome | Example Application |

|---|---|---|---|

| Bioisosteric Replacement | Using the squaric acid moiety to mimic other functional groups (e.g., carboxylate, peptide bond). openmedscience.comnih.gov | Modify pharmacokinetic properties while retaining biological activity. | Development of peptidomimetics and novel enzyme inhibitors. researchgate.net |

| Controlled Sequential Functionalization | Converting hydroxyls to good leaving groups to allow stepwise nucleophilic substitution. openmedscience.commdpi.com | Synthesis of complex, unsymmetrically substituted cyclobutenediones. | Creation of diverse chemical libraries for screening. mdpi.com |

| Scaffold Decoration for Specific Targeting | Attaching known pharmacophores to the rigid cyclobutenedione core. researchgate.net | Create ligands with high affinity and selectivity for a specific biological target. | Design of selective thyroid hormone receptor β (TR-β) agonists. researchgate.netnih.gov |

Applications of 3 Hydroxycyclobut 2 En 1 One As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The unique reactivity of the cyclobutene (B1205218) core is harnessed by chemists to forge intricate cyclic, polycyclic, and natural product scaffolds. Through reactions like cycloadditions and thermal rearrangements, this C4-synthon serves as a gateway to a diverse array of more complex molecules. openmedscience.com

The cyclobutene framework is a key precursor for constructing both spirocyclic and fused bicyclic systems. Spirocycles, which feature a single carbon atom common to two rings, are significant motifs in medicinal chemistry and natural products. researchgate.net Bicyclic systems are also prevalent in complex molecules.

A notable strategy involves the intramolecular [2+2] cycloaddition of ketenes generated from cyclobutenone derivatives. For instance, a 4-alkenyl-4-hydroxycyclobutenone, derived from a dialkyl squarate, can be converted to its corresponding silyl (B83357) ether. Upon heating, this intermediate undergoes a torquoselective electrocyclic ring opening to form a vinyl ketene (B1206846), which then participates in an intramolecular [2+2] cycloaddition with the tethered alkene. This sequence efficiently yields bicyclo[3.2.0]heptenone systems. acs.org

Furthermore, spirocycles can be synthesized through rearrangement reactions. In one example, 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) reacts with 1,2-diaza-1,3-butadienes in a Bi(OTf)3-catalyzed one-pot reaction that proceeds through a Mukaiyama–Michael addition, cyclization, and subsequent ring-contraction to furnish spiro-cyclopropanated 1-aminopyrrol-2-ones. researchgate.net

Table 1: Synthesis of Bicyclic and Spirocyclic Systems

| Starting Material Class | Reaction Type | Product Class | Ref. |

|---|---|---|---|

| 4-Alkenyl-4-hydroxycyclobutenone | Intramolecular [2+2] Ketene/Alkenyl Cycloaddition | Bicyclo[3.2.0]heptenone | acs.org |

The high reactivity of 3-hydroxycyclobut-2-en-1-one derivatives makes them exceptional precursors for building fused-ring and polycyclic compounds. A cornerstone of this chemistry is the thermal ring-expansion of 4-alkynyl-4-hydroxycyclobutenones, often referred to as the Moore synthesis of quinones. mdpi.com In this reaction, a cyclobutenedione, readily available from squaric acid, is treated with an alkynyl lithium reagent. The resulting adduct undergoes a 4π electrocyclic ring opening upon heating to generate a reactive vinylketene intermediate, which then cyclizes to form a substituted hydroquinone (B1673460). Subsequent oxidation yields the corresponding fused-ring quinone. mdpi.commetu.edu.tr This methodology has been applied to the synthesis of a wide variety of carbo- and heterocyclic quinones. metu.edu.tr

Cascade reactions initiated from squaric acid derivatives also provide access to complex polycyclic frameworks. For example, bicyclo[3.2.0]heptenones can be transformed into angular triquinanes through a tandem alkoxy-Cope ring expansion and transannular ring closure sequence. acs.org More recently, a Rh(I)-catalyzed cascade involving C-C bond formation and cleavage has been used to convert 4-hydroxy-2-cyclobutenones into substituted seven-membered oxepane (B1206615) derivatives. nih.govescholarship.org This transformation proceeds through a proposed fused [3.2.0] bicyclic intermediate. nih.govescholarship.org

The synthetic utility of this compound and its derivatives is highlighted by their application in the total synthesis of complex natural products. arkat-usa.orggoogleapis.com A definitive example is the total synthesis of Echinochrome A, a pentahydroxy-naphthoquinone found in sea urchins. nih.govacs.orgacs.org The synthesis employs diisopropyl squarate as the starting material for two key fragments. acs.org One fragment, 4-ethyl-3-isopropoxycyclobutene-1,2-dione, is prepared from the squarate ester. The second fragment, an aryllithium species, is also derived from the same starting material. The crucial step involves the nucleophilic addition of the aryllithium reagent to the cyclobutenedione, followed by a thermal ring-expansion and cyclization of the resulting adduct to furnish the hydroquinone core of Echinochrome A. acs.orgechinobase.org Subsequent oxidation and deprotection complete the synthesis. acs.org

The cyclobutane (B1203170) ring itself is a critical core skeleton in numerous natural products, including the illudin family of sesquiterpenes, which possess a spiro-fused cyclobutane. nih.govrsc.orgrsc.org Synthetic strategies toward these molecules often rely on cycloaddition reactions to construct the strained four-membered ring, underscoring the importance of cyclobutene-based building blocks in accessing these complex architectures. nih.govacs.org

Synthesis of Fused-Ring and Polycyclic Organic Compounds

Scaffold for Bioisosteric Replacement and Medicinal Chemistry Research

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties—a practice known as bioisosteric replacement—is a fundamental tool for optimizing drug candidates. uwaterloo.ca The squaric acid moiety and its derivatives, particularly squaramides, have emerged as highly effective bioisosteres for several key functional groups, enabling the modulation of properties like metabolic stability, target affinity, and solubility. arkat-usa.org

The squaramide scaffold, readily prepared from the reaction of squarate esters with amines, is a particularly versatile bioisostere. echinobase.org Its rigid, planar structure, combined with the presence of both hydrogen bond donors (N-H) and acceptors (C=O), allows it to mimic the interactions of other functional groups critical for biological activity. mdpi.com

Squaramides have been successfully employed as mimics for:

Phosphate (B84403) Groups : The squaramide moiety can replicate the behavior of a phosphate group, which is often crucial for biological recognition but can lead to poor membrane permeability and enzymatic instability. echinobase.org Squaramides are neutral but possess partial negative charges on their carbonyl oxygens, allowing them to coordinate with metal ions in enzyme active sites, similar to phosphates. echinobase.org They have been used as phosphate surrogates in lipid analogues to create stable liposomes and in modified oligonucleotides. nih.govechinobase.org

Carboxylic Acids : The squaramide group also serves as a non-classical bioisostere for the carboxylic acid moiety. acs.orgias.ac.in While it lacks the formal carboxyl group, its electronic properties and ability to engage in key hydrogen bonding interactions allow it to replace this group in drug molecules, potentially improving pharmacokinetic profiles. researchgate.netmdpi.com

Ureas, Thioureas, and Guanidines : Due to a similar capacity for hydrogen bonding and the ability to enforce specific conformations in drug ligands, squaramides are excellent replacements for ureas, thioureas, and related groups. acs.orgarkat-usa.orgacs.org

The squaric acid framework is not only a useful bioisostere but also a core scaffold for the development of novel therapeutic agents across various disease areas. acs.orggoogle.com Its derivatives have shown a range of biological activities, including antiparasitic, antibacterial, and cytotoxic effects. mdpi.com

Key research findings include:

Thyroid Hormone Receptor β (TR-β) Selective Ligands : A derivative, 3-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)-phenylamino]-4-hydroxy-cyclobut-3-ene-1,2-dione, was designed and synthesized, demonstrating selectivity for the β-isoform of the thyroid hormone receptor. asynt.comresearchgate.net This selectivity is a critical goal in the development of drugs for metabolic disorders like dyslipidemia.

Antimalarial Agents : A library of squaric acid derivatives was synthesized and evaluated for activity against a chloroquine-resistant strain of P. falciparum. Several compounds exhibited significant antiplasmodial activity with low cytotoxicity, identifying the squaric acid scaffold as a promising starting point for developing new antimalarials. acs.org

Antituberculosis Agents : Novel squaramides have been developed that display potent in vitro activity against drug-resistant tuberculosis strains, coupled with low cytotoxicity. arkat-usa.org

NMDA Receptor Antagonists : Squaramide-based compounds have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, where the squaramide moiety mimics the α-amino acid portion of glutamate. acs.org

Table 2: Examples of Pharmacologically Active Scaffolds from this compound Derivatives

| Scaffold Class | Target/Activity | Research Finding | Ref. |

|---|---|---|---|

| Phenylamino-substituted squaramide | Thyroid Hormone Receptor β (TR-β) | Selective ligand for potential treatment of metabolic diseases. | asynt.comresearchgate.net |

| Variously substituted squaramides | Plasmodium falciparum (Malaria) | Active against chloroquine-resistant strains with low cytotoxicity. | acs.org |

| Novel squaramides | Mycobacterium tuberculosis | Potent activity against drug-resistant tuberculosis. | arkat-usa.org |

Development of Squaramide-Based Analogues as Bioisosteres

Emerging Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural characteristics of this compound, commonly known as squaric acid, position it as a versatile and powerful building block in the fields of materials science and supramolecular chemistry. Its rigid, planar four-membered ring, coupled with two acidic hydroxyl groups and two polarized carbonyl groups, provides a scaffold for creating highly ordered and functional materials. arkat-usa.orgnih.gov The ability of squaric acid and its derivatives, particularly squaramides, to participate in strong hydrogen bonding and π-π stacking interactions is central to their emerging applications. researchgate.netpku.edu.cn

A key feature of squaramides is their capacity to act as ditopic hydrogen-bonding synthons, with two donor (N-H) and two acceptor (C=O) groups situated opposite each other on the cyclobutenedione ring. arkat-usa.orgnih.gov This arrangement facilitates predictable self-assembly into complex supramolecular architectures, such as one-dimensional chains, tapes, and three-dimensional networks. researchgate.netpku.edu.cn The high affinity for hydrogen bonding in these systems is further enhanced by a concomitant increase in the aromaticity of the central ring, a phenomenon that stabilizes the resulting assemblies. nih.gov

Researchers have leveraged these properties to design novel functional materials. For instance, squaric acid is used as an intermediate in the synthesis of organic photoconductors, materials for liquid crystal displays, and laser writing materials. bloomtechz.com Its derivatives, known as squaraine dyes, are noted for their intense and sharp absorption bands in the visible and near-infrared regions, making them suitable for applications in solar cells, optical recording media, and as fluorescent probes. bloomtechz.comucf.edu

In supramolecular chemistry, the predictable self-assembly of squaric acid derivatives has been exploited to construct intricate structures. Studies have shown that squaramides can form zwitterionic compounds that self-assemble through electrostatically compressed face-to-face π-stacking, creating a novel supramolecular synthon. researchgate.net Similarly, hydrogensquarates, the monoanions of squaric acid, can self-assemble into various motifs, including linear chains and cyclic dimers or tetramers, forming extensive hydrogen-bonded molecular networks. researchgate.netnih.gov These assemblies are crucial for designing materials with tailored properties, such as anion receptors and hydrogels for cell culture. arkat-usa.orgacs.org

The versatility of the squaric acid scaffold is also evident in its use as a crosslinking agent. When incorporated into biopolymer matrices like chitosan, squaric acid has been shown to significantly enhance the material's Young's modulus, tensile strength, and thermal stability. mdpi.com This demonstrates its potential for creating robust biomaterials. Furthermore, squaric acid derivatives are being integrated into nanocarriers, such as pH-degradable nanogels, for advanced applications. acs.org

The table below summarizes key research findings on the application of squaric acid derivatives in creating structured materials.

| Derivative Type | Key Structural Feature/Interaction | Resulting Assembly/Material | Observed Properties/Applications | Reference(s) |

| Zwitterionic Squaramide | Electrostatically compressed π-stacking | Supramolecular synthon | Formation of ordered solid-state structures | researchgate.net |

| Hydrogensquarates | Hydrogen-bonded motifs | Linear chains, cyclic dimers, and tetramers | Formation of crystalline organic networks | researchgate.netnih.gov |

| Squaraine Dyes | Alkyl chain modification | Liquid crystalline mesophases (smectic, nematic) | Thermotropic behavior, potential for optical materials | ucf.edu |

| Chitosan-Squaric Acid Film | Covalent crosslinking | Crosslinked hydrogel film | Improved Young's modulus, tensile strength, and thermal stability | mdpi.com |

| Squaramide Monomers | Hydrogen bonding and hydrophobicity | Self-recovering hydrogels | 3D cell culture for human-induced pluripotent stem cells (hiPSCs) | acs.org |

| Squaric Acid & Boronic Acid | Charge-assisted hydrogen bonds | Supramolecular zwitterions | Formation of predictable recognition patterns for crystal engineering | rsc.org |

The ongoing exploration of this compound and its derivatives continues to open new avenues in materials science, offering a modular platform for the rational design of functional materials with precise structural and electronic properties. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 3-hydroxycyclobut-2-en-1-one and its derivatives in solution and the solid state. It is particularly valuable for investigating the tautomeric equilibria that define the system. encyclopedia.pubresearchgate.net

In solution, the molecule undergoes rapid proton exchange, often resulting in a single set of averaged signals, which complicates the distinction between tautomers. encyclopedia.pub However, by analyzing chemical shifts, particularly of the ¹³C nuclei, and comparing them to model compounds or theoretical calculations, the predominant tautomeric form can be identified. For instance, the ¹³C chemical shifts for the carbonyl carbon (C=O) and the enolic carbon (C-OH) are distinct and can be used to differentiate between keto and enol forms. rsc.org In derivatives, such as squaramides, ¹H and ¹³C NMR provide definitive information about the substitution pattern and conformation. rsc.orgresearchgate.net

Solid-state ¹³C NMR spectroscopy offers a clearer picture by examining the molecule in a fixed state. Studies on bisquaric acid, a related compound, utilized variable temperature ¹³C NMR to investigate its structure, revealing unusual spectra where the ¹³C-OH and ¹³C=O peaks were coincident, a phenomenon explained by significant deshielding of the C-OH carbons. acs.org For substituted derivatives, NMR is used to confirm successful synthesis and purity. For example, the ¹H NMR spectrum of 3-phenylamino-4-hydroxycyclobut-3-ene-1,2-dione in DMSO-d₆ shows a characteristic broad singlet for the NH proton around 10.24 ppm. rsc.org

Below is a table summarizing typical NMR data for squaric acid derivatives.

| Derivative | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| 3-phenylamino-4-hydroxycyclobut-3-ene-1,2-dione | ¹H NMR | DMSO-d₆ | 10.24 (br s, NH), 7.20 (d, ArH), 6.71 (d, ArH) | rsc.org |

| 3-phenylamino-4-hydroxycyclobut-3-ene-1,2-dione | ¹³C NMR | DMSO-d₆ | 190.4, 186.0, 184.0, 170.3 (Ring C), 154.0, 130.1, 120.9, 115.4 (Aryl C) | rsc.org |

| 3-(4-sulfophenylamino)-4-hydroxycyclobut-3-ene-1,2-dione | ¹H NMR | DMSO-d₆ | 10.52 (s, NH), 7.52 (d, ArH), 7.32 (d, ArH) | rsc.org |

| 3-(4-sulfophenylamino)-4-hydroxycyclobut-3-ene-1,2-dione | ¹³C NMR | DMSO-d₆ | 189.9, 187.0, 184.7, 170.5 (Ring C), 142.7, 138.9, 126.6, 118.3 (Aryl C) | rsc.org |

Mass Spectrometry (MS) for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and its derivatives, as well as for elucidating reaction pathways by identifying transient intermediates. nih.govpurdue.edu High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions. rsc.org

Electron impact (EI) mass spectrometry of squaric acid itself reveals a characteristic fragmentation pattern. A notable process is the sequential loss of two carbon monoxide (CO) molecules from the ionized parent molecule, leading to the formation of C₂H₂O₂ radical cations. chimia.ch This fragmentation provides insight into the inherent stability of the four-membered ring and the pathways through which it decomposes upon ionization.

In the study of squaraine dyes, which are derivatives of squaric acid, MS has revealed unusual properties, including the observation of ions with masses higher than the molecular ion. cdnsciencepub.comresearchgate.net These high-mass ions are attributed to the formation of molecular aggregates (such as trimers) in the gas phase, which then fragment in specific ways. cdnsciencepub.comresearchgate.net The analysis of these fragmentation patterns, aided by metastable ion data, helps to understand the intermolecular interactions and reaction mechanisms occurring within the mass spectrometer. cdnsciencepub.com Furthermore, techniques like electrospray ionization (ESI-MS) are routinely used to characterize synthetic products and intermediates in solution, such as the squaric acid amides formed during synthesis. rsc.orgmdpi.com

Key fragmentation patterns and observed ions are summarized in the table below.

| Compound/Class | MS Technique | Key Observation | Significance | Source |

|---|---|---|---|---|

| Squaric Acid | EI-MS | Sequential loss of two CO molecules from the molecular ion. | Reveals fundamental fragmentation pathway of the core ring structure. | chimia.ch |

| Squaraine Dyes | EI-MS | Observation of ions with mass higher than the molecular ion (M+). | Indicates formation of gas-phase molecular aggregates (e.g., trimers). | cdnsciencepub.comresearchgate.net |

| Squaric Acid Amides | ESI-MS(+) | Detection of protonated molecular ions [MH]+. | Confirms molecular weight and successful synthesis of derivatives. | rsc.org |

| Amine Metabolites | UPLC-MS/MS | Use of squaric acid as a chemoselective tag for sensitive detection. | Demonstrates utility in analytical methods for identifying amine-containing molecules. | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing this compound and its derivatives, providing information on functional groups and electronic structure.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrational modes of the molecule. The spectrum of squaric acid and its derivatives is dominated by strong absorptions from the carbonyl (C=O) and hydroxyl (O-H) groups. rsc.org The C=O stretching vibrations typically appear in the region of 1800-1820 cm⁻¹. rsc.org The O-H group gives rise to a broad absorption band due to hydrogen bonding. rsc.org When the hydroxyl group is replaced, for instance, in the formation of an amide, the disappearance of the broad O-H signal and the appearance of N-H stretching bands (around 3300 cm⁻¹) can be used to monitor the reaction's progress. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1800 - 1820 | rsc.org |

| Hydroxyl (O-H) | Stretch (H-bonded) | ~2550 - 2800 (broad) | rsc.org |

| Amine (N-H) | Stretch | ~3300 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The cyclobutenedione ring system contains both π bonds and non-bonding (n) electrons on the oxygen atoms, making it a chromophore. uzh.chshu.ac.uk The electronic spectrum typically shows two main types of transitions: a lower-energy n→π* transition and a higher-energy π→π* transition. shu.ac.ukmasterorganicchemistry.com The n→π* transition, which involves promoting a non-bonding electron to an anti-bonding π* orbital, is often weak and occurs at a longer wavelength (e.g., ~275 nm for simple carbonyls). masterorganicchemistry.com The π→π* transitions are generally more intense. shu.ac.uk

When the core structure is derivatized to form conjugated systems, such as squaraine dyes, the energy gap for the π→π* transition decreases, leading to a significant shift in the maximum absorption wavelength (λmax) to longer wavelengths, often into the visible region. libretexts.org This property is central to the application of its derivatives as dyes and in electronic materials.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecule's structure. While obtaining a crystal structure of the parent this compound is challenging due to its tautomerism, numerous derivatives have been successfully characterized. rsc.orgmdpi.com

Crystallographic studies of squaric acid derivatives, such as amides and esters, have confirmed the planar nature of the four-membered ring. researchgate.netrsc.org These studies also reveal intricate networks of intermolecular interactions, including hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the crystal lattice. rsc.orgmdpi.com For example, the crystal structure of 3,4-bis((4-hydroxyphenethyl)amino)cyclobut-3-ene-1,2-dione shows that the molecules form complex hydrogen-bonded assemblies. rsc.org In metal complexes, the squarate dianion can act as a ligand, bridging metal centers to form dimers or extended polymeric structures, as seen in various copper(II) squarate complexes. cdnsciencepub.comwikipedia.org This detailed structural information is invaluable for designing new materials with specific solid-state properties.

The table below provides examples of crystallographic data for derivatives of squaric acid.

| Compound | Crystal System | Space Group | Key Structural Feature | Source |

|---|---|---|---|---|

| Cu(C₄O₄)(imidazole)₂·2H₂O | Monoclinic | P2₁/n | Chains of squarato-1,3-bridged Cu(II) ions. | cdnsciencepub.com |

| Cu₂(bipyridyl)₂(C₄O₄)(H₂O)₄₂·4H₂O | Triclinic | P-1 | A squarato-1,3 bridged centrosymmetric Cu(II) dimeric cation. | cdnsciencepub.com |

| 3-ethoxy-4-(2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione | Triclinic | P-1 | Supramolecular assembly formed through a combination of H-bonding and π–π stacking. | rsc.org |

| (-)-cytisine squaramide | Triclinic | P1 | Structure dominated by hydrogen bonding, forming dimers via N–H⋯O interactions. | mdpi.com |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-hydroxycyclobut-2-en-1-one and its derivatives has traditionally relied on methods like the [2+2] cycloaddition of ketenes. thieme-connect.com However, the future of its synthesis lies in the adoption of green and sustainable chemistry principles to enhance efficiency, reduce waste, and improve safety.

Emerging strategies are expected to focus on:

Catalytic Approaches: The use of metal-free and eco-friendly organocatalysts, such as squaric acid itself, has proven effective for various organic transformations in green solvents like water. ias.ac.in Future work could adapt these systems for the synthesis of the core cyclobutene (B1205218) ring or its derivatives, potentially lowering catalyst loading and enabling easier recovery and reuse. ias.ac.in

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for handling reactive intermediates. The synthesis of squaramides, derivatives of the core structure, is already being explored using these techniques. Adapting the synthesis of this compound to flow conditions could lead to higher yields and purity while minimizing solvent usage.

Alternative Energy Sources: Microwave-assisted synthesis and mechanochemistry represent promising avenues for accelerating reaction rates and reducing energy consumption. rsc.org These solvent-free or low-solvent methods align with the principles of green chemistry and could provide rapid access to the cyclobutenedione scaffold. rsc.org

Paper-Based Synthesis: An innovative and sustainable methodology recently developed for squaramide synthesis utilizes a simple paper-based platform. rsc.org This approach minimizes the need for traditional glassware and simplifies purification, offering high yields and excellent green metrics. researchgate.net Exploring the applicability of this versatile and eco-friendly protocol for the synthesis of this compound is a compelling future direction. rsc.orgresearchgate.net

A key synthesis for an isotopically labeled version of the compound highlights the [2+2] cycloaddition as a crucial step, the optimization of which is vital for improving yields. thieme-connect.com

| Synthesis Method | Key Features | Potential Advantages for this compound |

| Organocatalysis | Metal-free, reusable catalysts, often in green solvents. ias.ac.in | Reduced environmental impact, lower cost, simplified purification. |

| Flow Chemistry | Continuous processing, precise control, enhanced safety. | Improved yield and purity, safer handling of intermediates. |

| Microwave/Mechanochemistry | Reduced reaction times, solvent-free conditions. rsc.org | Increased efficiency, lower energy consumption, green approach. |

| Paper-Based Platform | Minimal equipment, simplified workup, scalable. rsc.orgresearchgate.net | High sustainability, cost-effective, versatile for library synthesis. |

Expanding the Scope of Reactivity and Mechanistic Understanding

While the toxicity of this compound is linked to its ability to inhibit thiamine-dependent enzymes like the pyruvate (B1213749) dehydrogenase complex, its fundamental chemical reactivity remains an area ripe for exploration. nih.govportlandpress.com A deeper understanding of its reaction mechanisms will unlock its potential as a versatile building block in organic synthesis.

Future research will likely focus on:

Photochemical Reactions: The strained cyclobutene ring is susceptible to photochemical transformations. Photolysis of the related squaric acid in a matrix affords acetylenediol, indicating that light can be used to induce ring-opening and access highly reactive species. wikipedia.org Further investigation into the photochemistry of this compound could unveil novel rearrangements and cycloaddition pathways. wikipedia.org

Pericyclic Reactions: As a substituted cyclobutene, the compound is a candidate for thermally or photochemically induced electrocyclic ring-opening to form vinylketene intermediates. These intermediates can be trapped in subsequent reactions, a strategy that has been explored with other cyclobutenones to generate diverse molecular architectures. soton.ac.uk

Cycloaddition Reactions: The double bond in the ring can participate in various cycloaddition reactions. While the reverse [2+2] cycloaddition is a known fragmentation pathway, exploring its participation as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions could lead to the construction of complex polycyclic systems.

Mechanism of Action: The proposed "suicide inactivator" mechanism for its inhibition of pyruvate dehydrogenase warrants further investigation. portlandpress.com Elucidating the precise covalent modifications to the enzyme and the role of cofactors like thiamine (B1217682) pyrophosphate will provide a clearer picture of its biological activity and inform the design of targeted enzyme inhibitors. portlandpress.com

Studies on the electrochemical oxidation of moniliformin (B1676711) have revealed a complex mechanism involving reactant adsorption and coupled chemical steps, suggesting that its redox chemistry is another fertile ground for mechanistic investigation.

Integration of Advanced Computational Modeling Techniques

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical phenomena. For this compound and its derivatives, computational modeling can provide insights that are difficult to obtain through experiments alone.

Future applications of computational modeling include:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of reactions, identifying transition states and intermediates. This has been applied to understand the ring-opening of cyclobutenediones and the mechanisms of reactions catalyzed by squaramides. mdpi.comresearchgate.net Such studies can predict the feasibility of new reactions, explain observed regioselectivity, and guide the optimization of reaction conditions.

Spectroscopic and Property Prediction: Computational methods can accurately predict spectroscopic data (NMR, IR) and thermochemical properties. acs.orgresearchgate.net This aids in structure verification and provides a deeper understanding of the molecule's stability and electronic structure. For example, theoretical calculations found this compound to be the least stable dimer of ketene (B1206846), a finding that helps rationalize its reactivity. acs.org

Understanding Non-Covalent Interactions: In the context of designing analogues for biological targets or as organocatalysts, understanding the non-covalent interactions (e.g., hydrogen bonding) is crucial. Computational analysis can model these interactions, explaining the binding properties and catalytic activity of squaramide-based systems and guiding the design of more effective molecules. mdpi.com

Predicting Photochemical Pathways: Modeling the excited states of this compound can help predict the outcomes of photochemical reactions, distinguishing between different possible rearrangement or fragmentation pathways. soton.ac.uk

| Computational Method | Application Area | Research Question Addressed |

| DFT Geometry Optimization | Structural Analysis | What is the most stable conformation? How does substitution affect the ring geometry? researchgate.net |

| Transition State Searching | Reaction Mechanisms | What is the lowest energy pathway for a given reaction? What is the activation barrier? researchgate.net |

| TD-DFT | Photochemistry | What are the likely products of irradiation at a specific wavelength? soton.ac.uk |

| QTAIM/NCI Analysis | Non-Covalent Interactions | How does the molecule bind to a receptor or substrate? What is the nature of the hydrogen bonds? |

Exploration of Unconventional Applications in Chemical Biology and Advanced Materials

The unique electronic and structural properties of the cyclobutenedione core make it an attractive scaffold for applications far beyond its natural role. By derivatizing the core structure, its properties can be tuned for specific functions in chemical biology and materials science.

Chemical Biology and Enzyme Inhibition: The established activity of moniliformin as an inhibitor of pyruvate dehydrogenase and aldose reductase provides a starting point for designing probes to study metabolic pathways. nih.govtandfonline.comtandfonline.com Its ability to covalently interact with enzymes could be harnessed to develop activity-based probes for enzyme discovery and profiling. The squaric acid moiety is increasingly used as a bioisostere for phosphate (B84403) or carboxylate groups, a strategy that can be used to create novel enzyme inhibitors with improved properties. researchgate.netopenmedscience.com

Advanced Materials - Squaraine Dyes: Condensation of this compound or its parent, squaric acid, with electron-rich aromatic or heterocyclic compounds yields squaraine dyes. nih.gov These dyes exhibit intense and narrow absorption bands in the near-infrared (NIR) region, making them highly valuable for:

Bioimaging: NIR fluorescence allows for deep tissue imaging with minimal autofluorescence. Squaraine dyes have been incorporated into probes for detecting proteins and imaging cells. nih.govucf.eduacs.org

Photodynamic Therapy (PDT): As sensitizers, they can generate reactive oxygen species upon irradiation, a property used to destroy cancer cells. researchgate.net

Organic Electronics: Their strong absorption and photoconductivity make them suitable for use in organic solar cells and field-effect transistors. researchgate.netresearchgate.net

Sensors: The fluorescence of squaraine dyes can be sensitive to the local environment, enabling the design of sensors for metal ions or viscosity. ucf.edu

The future in this area involves creating more robust and functional squaraine dyes by overcoming their susceptibility to nucleophilic attack, a challenge being addressed through encapsulation and new synthetic modifications. nih.govacs.org

Design of Next-Generation this compound Analogues for Targeted Applications

The strategic design and synthesis of analogues are central to transforming this compound from a toxin into a valuable chemical tool. By modifying the core structure, researchers can fine-tune its properties for specific, beneficial applications.

Key design strategies for future research include:

Bioisosteric Replacement: The squaric acid and semisquaric acid moieties are recognized as effective bioisosteres for carboxylic acids, phosphates, and tetrazoles. researchgate.netopenmedscience.com This principle will be further exploited to design novel drug candidates where replacing a key functional group with a cyclobutenedione derivative can improve potency, selectivity, or pharmacokinetic properties. This has been successfully demonstrated in the design of thyroid hormone receptor β selective ligands. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclobutenedione ring and analysis of the resulting biological activity are crucial. Studies on aldose reductase inhibitors have shown that simple modifications, such as methylation or hydroxylation of the core, can significantly alter inhibitory activity. tandfonline.comtandfonline.com Future work will involve creating libraries of analogues to build detailed SAR models for various biological targets.

Targeted Covalent Inhibitors: Leveraging the inherent reactivity of the strained ring, analogues can be designed as targeted covalent inhibitors. By incorporating functionalities that direct the molecule to a specific protein, the cyclobutenedione core can act as a "warhead" to form a permanent bond with a nearby nucleophilic residue, leading to potent and durable inhibition.

Functional Materials by Design: For materials science applications, the design of unsymmetrical squaraine dyes is a major focus. nih.gov By reacting the cyclobutenedione core with two different nucleophiles, the electronic properties (absorption, emission, redox potentials) can be precisely tuned to optimize performance in devices like solar cells or as specific fluorescent probes. nih.govdaneshyari.com

The following table outlines SAR findings from a study on aldose reductase inhibitors, demonstrating how structural changes to the core and related small rings impact activity. tandfonline.com

| Compound | Core Structure | IC₅₀ (µM) |

| Moniliformin | Four-membered ring | 19 |

| Methyl Moniliformin | Four-membered ring (methylated) | 110 |

| Squaric Acid | Four-membered ring (hydroxylated) | 90 |

| Croconic Acid | Five-membered ring | 28 |

| Tetrahydroxy p-benzoquinone | Six-membered ring | 23 |

This data illustrates that the unmodified four-membered ring of moniliformin is highly active, and that modifications or changes in ring size significantly impact its inhibitory potential, providing a clear basis for future analogue design. tandfonline.com

Q & A

Basic: What are the established synthetic routes for 3-Hydroxycyclobut-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer:

Synthetic routes typically involve cyclization of diketones or oxidation of cyclobutenol derivatives. For example, the acid-catalyzed dehydration of 1,2-dihydroxycyclobutane derivatives can yield the target compound, with yields sensitive to temperature (optimized at 60–80°C) and catalyst choice (e.g., H₂SO₄ vs. Amberlyst-15) . Kinetic studies using gas chromatography (GC) or HPLC are critical for monitoring intermediate formation and optimizing reaction time .

Key Variables Table:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate side reactions |